molecular formula C11H13N3O B12609346 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- CAS No. 651314-11-3

1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)-

Cat. No.: B12609346
CAS No.: 651314-11-3
M. Wt: 203.24 g/mol
InChI Key: JTWMGKRGPUCZDC-UHFFFAOYSA-N
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Description

1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolizine core, which is a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The presence of the 1,2,4-oxadiazole moiety further enhances its chemical versatility and biological activity.

Preparation Methods

The synthesis of 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate acyclic precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the modulation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- lies in its combination of the pyrrolizine core with the 1,2,4-oxadiazole moiety, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

651314-11-3

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,2,4-oxadiazole

InChI

InChI=1S/C11H13N3O/c1-4-11(5-2-8-14(11)7-1)6-3-10-12-9-13-15-10/h9H,1-2,4-5,7-8H2

InChI Key

JTWMGKRGPUCZDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C#CC3=NC=NO3

Origin of Product

United States

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